molecular formula C14H16F3N3OS B2922413 N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 299201-38-0

N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2922413
CAS No.: 299201-38-0
M. Wt: 331.36
InChI Key: JIGREOAFYCOJOD-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a cyano (-CN) group at position 3, a methyl (-CH₃) group at position 6, and a trifluoromethyl (-CF₃) group at position 4. A sulfanyl (-S-) linker connects the pyridine moiety to an acetamide group, with the amide nitrogen substituted by a tert-butyl (-C(CH₃)₃) group.

Properties

IUPAC Name

N-tert-butyl-2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3OS/c1-8-5-10(14(15,16)17)9(6-18)12(19-8)22-7-11(21)20-13(2,3)4/h5H,7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGREOAFYCOJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC(C)(C)C)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of tert-butyl cyanoacetate with an appropriate pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound is part of a broader class of pyridine-based thioacetamides. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (Target) C₁₅H₁₆F₃N₃O₂S ~350–360* - tert-butyl (N-substituent), methyl (C6), CF₃ (C4), CN (C3) Estimated
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide C₂₀H₂₀F₃N₅OS 396.44 - 1-cyanocycloheptyl (N-substituent), methyl (C6), CF₃ (C4), CN (C3)
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (CAS 352329-31-8) C₂₀H₁₁F₃N₄OS₂ 444.50 - 2-cyanophenyl (N-substituent), 2-thienyl (C6), CF₃ (C4), CN (C3)

*Estimated based on structural similarity to analogs.

Key Observations:

N-Substituent Diversity: The tert-butyl group in the target compound reduces molecular weight compared to the 1-cyanocycloheptyl (396.44 g/mol) and 2-cyanophenyl (444.50 g/mol) analogs. This likely enhances metabolic stability due to decreased steric hindrance and lower lipophilicity (logP) .

Pyridine Ring Modifications :

  • Methyl (C6) vs. Thienyl (C6) : Methyl is electron-donating, while thienyl is electron-withdrawing and bulkier, altering electronic density and steric accessibility.
  • Trifluoromethyl (C4) : Consistently present across analogs, contributing to chemical inertness and enhanced membrane permeability .

Physicochemical and Pharmacokinetic Inferences

  • Solubility: The tert-butyl group may improve aqueous solubility relative to the cyanocycloheptyl and thienyl analogs due to reduced hydrophobicity.
  • Metabolic Stability: Cyano groups (-CN) in all compounds are susceptible to enzymatic hydrolysis, but the tert-butyl group’s steric protection could slow degradation .
  • Synthetic Accessibility : The tert-butyl substituent is synthetically simpler to introduce than the morpholine or piperidine groups seen in patent analogs (e.g., EP 4 374 877 A2) .

Biological Activity

N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a pyridine ring with cyano, trifluoromethyl, and sulfanyl substituents. The molecular formula is C19H18F3N3OSC_{19}H_{18}F_{3}N_{3}OS with a molecular weight of 393.4 g/mol. Its structural features suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.

PropertyValue
Molecular FormulaC19H18F3N3OSC_{19}H_{18}F_{3}N_{3}OS
Molecular Weight393.4 g/mol
CAS Number905786-89-2

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. Key reagents include strong bases and various thiols or amines. Reaction monitoring through thin-layer chromatography ensures high yields and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

The compound's structural features may contribute to its antitumor activity. A structure-activity relationship analysis indicates that the presence of electron-withdrawing groups like cyano and trifluoromethyl enhances binding affinity to cancer cell targets. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly in pathways related to cancer progression and microbial resistance. The cyano and trifluoromethyl groups are believed to play crucial roles in enhancing the compound's inhibitory effects on specific enzymes.

Case Studies

  • Anticancer Studies : A recent study evaluated the cytotoxicity of several pyridine derivatives, including this compound. Results showed that the compound exhibited an IC50 value of approximately 21 µM against HepG2 liver cancer cells, indicating moderate activity compared to established chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiophene and pyridine derivatives, revealing that compounds with similar structural motifs demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

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